molecular formula C14H18N4O2 B11396780 5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11396780
M. Wt: 274.32 g/mol
InChI Key: IZHTZKNAGHBXEO-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl azide with propargyl alcohol in the presence of a copper catalyst to form the triazole ring. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include solvents like dimethylformamide and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide.

    Reduction: 5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2,3-dihydro-1H-1,2,3-triazole-4-carboxamide.

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The hydroxymethyl and propyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • 5-(hydroxymethyl)-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
  • 5-(hydroxymethyl)-2-(4-nitrophenyl)-2H-1,2,3-triazole-4-carboxamide

Uniqueness

5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 4-methylphenyl and propyl groups, which can influence its biological activity and chemical reactivity. These groups may enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyltriazole-4-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-3-8-15-14(20)13-12(9-19)16-18(17-13)11-6-4-10(2)5-7-11/h4-7,19H,3,8-9H2,1-2H3,(H,15,20)

InChI Key

IZHTZKNAGHBXEO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)C

Origin of Product

United States

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